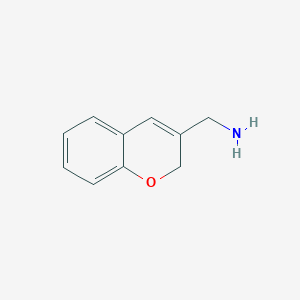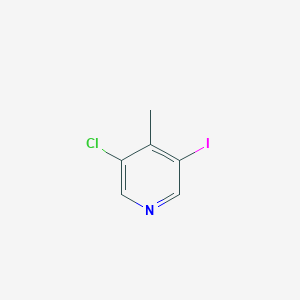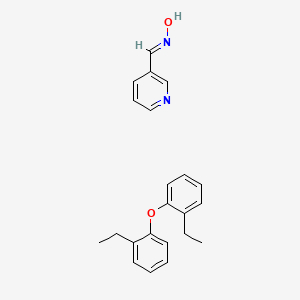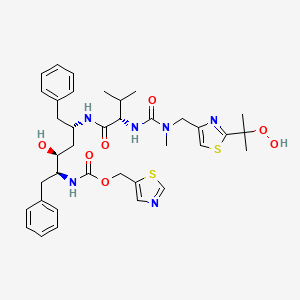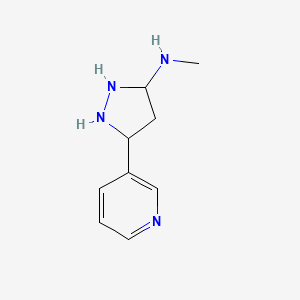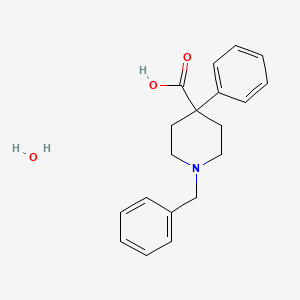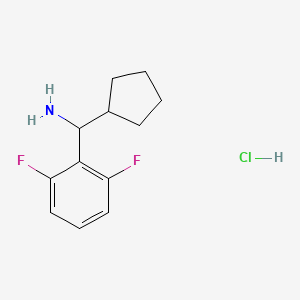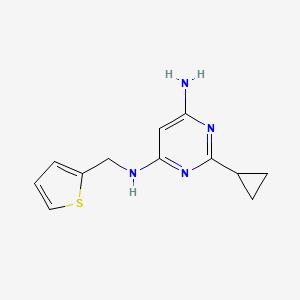
2-cyclopropyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine
Übersicht
Beschreibung
Chemical Reactions Analysis
Research indicates that this compound exhibits inhibitory effects against epidermal growth factor receptor (EGFR) in non-small cell lung cancer (NSCLC) . Specifically, compound Yfq07, a derivative of this structure, demonstrates competitive ATP inhibition, multiple target effects, and superior activity compared to AZD3759. Further studies have also observed pro-apoptotic effects and cell cycle inhibition .
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
- Polyimide Synthesis : Diamine derivatives, similar to 2-cyclopropyl-N4-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine, have been used in the synthesis of novel polyimides. These polyimides demonstrate high solubility, thermal stability, and good mechanical properties, making them suitable for various industrial applications (Liaw, Wang, & Chang, 2007).
Chemistry and Compound Synthesis
- Heterocyclic Compounds Synthesis : Pyrimidine derivatives are crucial in synthesizing various heterocyclic compounds, which have applications in medicinal chemistry and material science. These derivatives exhibit a wide range of activities, including antimicrobial and anticancer properties (Verma et al., 2020).
Biological Applications
- Antimicrobial Evaluation : Compounds like this compound have been used in the synthesis of novel [1,2,4]Triazolo[4,3-a]pyrimidines with demonstrated antimicrobial properties. This research area is significant for developing new antibacterial agents (Gomha et al., 2018).
Photophysical Properties
- Optical and Electrochromic Characterization : Similar diamine derivatives have been studied for their optical and electrochromic properties. These materials show promising applications in optical sensors and electronic display technologies (Wang, Liou, Liaw, & Huang, 2008).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The structural elucidation of compounds like this compound provides valuable insights into their molecular configurations, which is crucial for understanding their reactivity and interaction with biological targets (Elgemeie et al., 2015).
Charge Transfer and Electrical Properties
- Charge Transfer Materials : Research into pyrimidine derivatives, akin to this compound, focuses on their role as charge transfer materials. These compounds are explored for their potential in electronic and photovoltaic applications due to their unique electron-accepting and donating properties (Irfan, 2014).
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-N-(thiophen-2-ylmethyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c13-10-6-11(14-7-9-2-1-5-17-9)16-12(15-10)8-3-4-8/h1-2,5-6,8H,3-4,7H2,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMFTQCEUQYASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)NCC3=CC=CS3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methoxyethyl)[2-(2-naphthyloxy)ethyl]amine hydrochloride](/img/structure/B1471589.png)
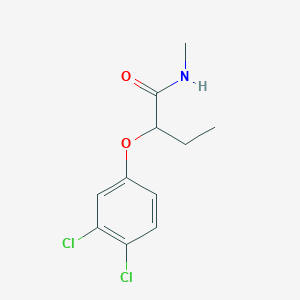
![2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]piperidine dihydrochloride](/img/structure/B1471592.png)
